6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide
Description
6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one hydrobromide is a nitrogen-containing heterocyclic compound with a fused pyrazole-pyrimidine core. The hydrobromide salt form enhances its solubility and stability compared to the free base. Key physicochemical properties of the base form include a molecular formula of C₆H₆N₄O, molecular weight 150.14 g/mol, and an IUPAC name indicating an amino group at position 6 and a ketone at position 7 . The hydrobromide salt increases molecular weight to approximately 231.05 g/mol (150.14 + 80.91 for HBr).
Properties
IUPAC Name |
6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O.BrH/c7-4-3-8-5-1-2-9-10(5)6(4)11;/h1-3,9H,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSIECFGOWYELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC=C(C2=O)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and subsequent bromination to form the hydrobromide salt . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its potential as a kinase inhibitor. Kinases are critical in various cellular signaling pathways, and their inhibition can lead to significant therapeutic effects in diseases like cancer and inflammation. The exact mechanism of action for 6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one; hydrobromide remains to be fully elucidated, but preliminary findings suggest it may interact with specific kinases to modulate cellular processes .
Neuropharmacology
Some derivatives of pyrazolo[1,5-a]pyrimidines have been investigated for their potential as neuroprotective agents and as treatments for neurological disorders. For instance, compounds have shown promise as antagonists of the CB1 receptor, which is implicated in various neurological functions and disorders . The ability of 6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one; hydrobromide to influence such pathways could open avenues for treating conditions like anxiety and depression.
Case Study 1: Antiviral Activity
A study highlighted the antiviral properties of pyrazolo[1,5-a]pyrimidine derivatives, indicating that modifications to the structure could enhance efficacy against viral infections. While specific data on 6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one; hydrobromide were not provided, the findings suggest that similar compounds may be developed based on this scaffold for antiviral therapies .
Case Study 2: Inhibition of Adaptor Associated Kinase 1
Research has focused on the inhibition of adaptor associated kinase 1 (AAK1), a kinase involved in endocytosis processes critical for synaptic function. Compounds derived from the pyrazolo[1,5-a]pyrimidine family have been shown to inhibit AAK1 effectively, suggesting potential applications in treating neurodegenerative diseases where synaptic dysfunction is a hallmark .
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Different fusion pattern | Known for antiviral properties |
| 7-Amino-1H-pyrazolo[4,3-d]pyrimidine | Different amino group positioning | Exhibits potent anti-inflammatory effects |
| 4-Amino-1H-pyrazolo[3,4-b]pyridine | Contains a pyridine ring | Shows promise as an analgesic agent |
The table above highlights the structural diversity within the pyrazolo family while emphasizing the unique properties of 6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one; hydrobromide concerning biological activity and potential applications.
Mechanism of Action
The mechanism of action of 6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can disrupt critical cellular pathways, leading to therapeutic effects in disease treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-one derivatives exhibit diverse biological activities depending on substituent positions and core modifications. Below is a detailed comparison:
Structural Analogues with Varied Amino Group Positions
- 5-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one (CAS 96335-42-1): Positional isomer with amino at C5 instead of C6. Molecular weight: 150.14 g/mol (free base).
- 2-Amino Derivatives (e.g., 4f, 4n, 4g): Substituted at C2 with aryl or diazenyl groups (e.g., 4-hydroxyphenyl, trifluoromethylphenyl). Molecular weights range from 364.36 to 438.44 g/mol. Demonstrated regioselective synthesis via multicomponent reactions . Contrast: C2-substituted derivatives prioritize bulky substituents for activity, while C5/C6-amino groups may enhance hydrogen bonding.
Triazolo[1,5-a]pyrimidin-7-one Analogues
- [1,2,4]Triazolo[1,5-a]pyrimidin-7-ones: Replace pyrazole with triazole, enhancing nitrogen content. Comparison: Triazolo cores exhibit broader π-π stacking interactions but may increase metabolic instability compared to pyrazolo derivatives.
Pharmacologically Active Pyrazolo[1,5-a]pyrimidinones
- 4H-Pyrazolo[1,5-a]pyrimidin-7-ones: Substituted at C4 with alkyl/aryl groups (e.g., methyl, phenyl). Act as hepatitis C virus (HCV) polymerase inhibitors with nanomolar IC₅₀ values . Contrast: C4 substituents enhance enzyme inhibition, while C6-amino groups may modulate solubility.
Pyrazolo[4,3-d]pyrimidin-7-ones :
Structure-Activity Relationship (SAR) Insights
Biological Activity
6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one; hydrobromide (CAS Number: 872093-45-3) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in cancer treatment and infectious diseases. This article reviews the biological activity of 6-amino-pyrazolopyrimidine, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula for 6-amino-pyrazolopyrimidine hydrobromide is , with a molecular weight of 231.05 g/mol. The compound features a fused ring system consisting of both pyrazole and pyrimidine moieties, which contributes to its biological activity and solubility in aqueous solutions due to the presence of the hydrobromide salt.
Current research suggests that 6-amino-pyrazolopyrimidine may act through several mechanisms:
- Kinase Inhibition : Compounds within this scaffold have been studied for their ability to inhibit kinases, which are crucial in various signaling pathways involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models .
- Enzyme Interaction : The compound's interaction with specific enzymes, such as membrane-bound pyrophosphatases (mPPases), has been explored. For instance, derivatives have shown promising results against Plasmodium falciparum, indicating potential antimalarial activity .
Biological Activities
The biological activities associated with 6-amino-pyrazolopyrimidine include:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound can inhibit cancer cell proliferation. For example, a lead compound derived from the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold exhibited significant potency against KDM5 inhibitors with an EC50 value of 0.34 μM .
- Antimicrobial Properties : Research has identified antibacterial activity against Mycobacterium tuberculosis and antiparasitic effects against various protozoa, including Leishmania and Trypanosoma species .
- Antiviral Potential : The compound has also been investigated for its antiviral properties, particularly against HIV, although specific data on its efficacy remains limited .
Table 1: Summary of Biological Activities
Notable Research
A study focused on optimizing pyrazolo[1,5-a]pyrimidine derivatives highlighted their potential as selective inhibitors for various enzymes involved in cancer progression. The research demonstrated that modifications at specific positions on the scaffold could enhance potency and selectivity for target enzymes .
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes and analytical methods for 6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one hydrobromide? A:
- Synthesis : A common approach involves cyclocondensation of aminopyrazole derivatives with 1,3-difunctional electrophiles (e.g., β-ketoesters or enaminonitriles). For example, reacting 3-amino-5-methylpyrazole with ethyl acetoacetate in acetic acid yields pyrazolo[1,5-a]pyrimidin-7-one derivatives. Hydrobromide salt formation typically follows via acid-base reaction with HBr .
- Characterization : Key methods include:
- NMR spectroscopy : and NMR to confirm regiochemistry (e.g., distinguishing C-5 vs. C-7 substituents via coupling patterns) .
- Elemental analysis : Comparison of calculated vs. found values (e.g., C, H, N) to verify purity. Discrepancies >0.3% suggest impurities, necessitating recrystallization or column chromatography .
- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]) with ≤2 ppm error .
Advanced Regiochemical Control
Q: How can regiochemical ambiguities in pyrazolo[1,5-a]pyrimidine synthesis be resolved experimentally? A:
- NOE Difference Experiments : Irradiating specific protons (e.g., NH or aromatic H) and observing signal enhancement in neighboring groups clarifies substituent positioning. For example, irradiation of an amino proton at δ 8.86 ppm enhancing a pyrimidine proton at δ 8.16 ppm confirms 4,7-dihydro regioisomerism .
- Mechanistic Probes : Monitoring intermediates via LC-MS or isolating tautomers under varying pH/temperature conditions helps identify kinetic vs. thermodynamic products .
Basic Biological Evaluation
Q: What in vitro assays are used to screen pyrazolo[1,5-a]pyrimidin-7-one derivatives for bioactivity? A:
- Enzyme Inhibition : Target-specific assays (e.g., Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate synthase (DXS)) measure IC values via spectrophotometric monitoring of NADPH consumption .
- Anti-inflammatory Testing : Superoxide production assays in leukocytes or platelet aggregation inhibition (e.g., arachidonic acid-induced) are standard. IC values <10 μM indicate promising activity .
Advanced Structure-Activity Relationships (SAR)
Q: How do substituent modifications at position 2 or 3 influence bioactivity? A:
- Position 2 : Electron-withdrawing groups (e.g., 2-thienyl) enhance anti-inflammatory activity by stabilizing interactions with COX-2 or leukotriene receptors. For example, 4-ethyl-2-(2-thienyl) derivatives show 2x potency over phenyl analogs in carrageenan-induced edema models .
- Position 3 : Fluorinated or trifluoromethyl groups improve metabolic stability and target binding. In DXS inhibitors, 3-(4-fluorophenyl) substituents reduce IC values by 40% compared to non-fluorinated analogs .
Mechanistic Studies in Cyclization
Q: What experimental strategies elucidate reaction pathways in pyrazolo[1,5-a]pyrimidine cyclization? A:
- Isotopic Labeling : Using -labeled aminopyrazoles tracks nitrogen incorporation during cyclization, distinguishing between exocyclic vs. ring NH participation .
- Kinetic Profiling : Time-resolved NMR monitors intermediate formation (e.g., enamine adducts) to identify rate-determining steps .
Addressing Analytical Data Contradictions
Q: How should researchers resolve discrepancies between theoretical and observed elemental analysis data? A:
- Step 1 : Repeat combustion analysis to rule out instrumental error.
- Step 2 : Purify via recrystallization (e.g., hexane/EtOAc) or preparative HPLC.
- Step 3 : Cross-validate with complementary techniques (e.g., X-ray crystallography or - HMBC NMR) to confirm molecular composition .
Advanced Pharmacological Models
Q: What in vivo models are suitable for evaluating anti-inflammatory efficacy? A:
- Carrageenan-Induced Paw Edema (Rat) : Measures edema reduction over 6 hours post-administration. Compounds showing >50% inhibition at 10 mg/kg are prioritized for further study .
- Pleurisy Models : Quantify leukocyte infiltration and cytokine (IL-1β, TNF-α) levels in pleural exudates, correlating with mechanistic pathways (e.g., prostaglandin vs. leukotriene modulation) .
Synthetic Optimization Challenges
Q: How can low yields in silylformamidine-mediated functionalization be improved? A:
- Temperature Control : Heating at 60–90°C for 15–30 minutes optimizes aminal formation while minimizing side reactions (e.g., over-silylation) .
- Solvent Selection : Non-polar solvents (e.g., hexane) improve crystallinity of products like methyl 3-bromo-7-((dimethylamino)methyl)pyrazolo[1,5-a]pyrazine-4-carboxylate, yielding >85% purity after recrystallization .
Data Interpretation in SAR Studies
Q: How are conflicting bioactivity data rationalized across structural analogs? A:
- Computational Modeling : Docking studies (e.g., AutoDock Vina) identify steric clashes or hydrogen-bonding mismatches. For example, 5-benzyl substituents in DXS inhibitors may occlude the active site, reducing potency despite favorable logP values .
- Meta-Analysis : Cross-referencing IC values with physicochemical properties (e.g., cLogP, PSA) reveals trends. Derivatives with cLogP 2–3 and PSA <80 Å typically exhibit better membrane permeability .
Safety and Handling
Q: What precautions are critical when handling hydrobromide salts of pyrazolo[1,5-a]pyrimidines? A:
- Ventilation : Use fume hoods to avoid HBr vapor exposure during salt formation.
- Waste Disposal : Neutralize residual HBr with NaOH before aqueous disposal. Solid waste should be incinerated at >800°C to prevent halogenated byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
